![molecular formula C8H12N2O2 B14014546 4-Amino-2-[(2-hydroxyethyl)amino]phenol CAS No. 206646-29-9](/img/structure/B14014546.png)
4-Amino-2-[(2-hydroxyethyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-[(2-hydroxyethyl)amino]phenol is an organic compound with the molecular formula C8H12N2O2 It is a derivative of phenol and is characterized by the presence of an amino group and a hydroxyethylamino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[(2-hydroxyethyl)amino]phenol typically involves the reaction of 4-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-[(2-hydroxyethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Amino-2-[(2-hydroxyethyl)amino]phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers and resins, where its functional groups can participate in polymerization reactions.
Mécanisme D'action
The mechanism of action of 4-Amino-2-[(2-hydroxyethyl)amino]phenol involves its interaction with various molecular targets. The amino and hydroxyethylamino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Amino-2-[(2-hydroxyethyl)amino]phenol include:
2-Aminophenol: A simpler analog with only an amino group attached to the phenol ring.
4-Aminophenol: Another analog with the amino group in the para position relative to the hydroxyl group.
4-(2-Hydroxyethyl)phenol: A compound with a hydroxyethyl group attached to the phenol ring.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyethylamino group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wider range of applications and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
206646-29-9 |
|---|---|
Formule moléculaire |
C8H12N2O2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-amino-2-(2-hydroxyethylamino)phenol |
InChI |
InChI=1S/C8H12N2O2/c9-6-1-2-8(12)7(5-6)10-3-4-11/h1-2,5,10-12H,3-4,9H2 |
Clé InChI |
PRVKSXDMKVXNIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


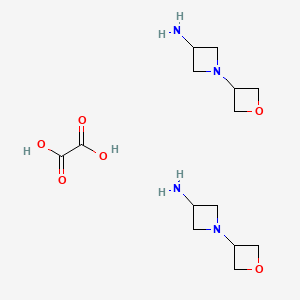
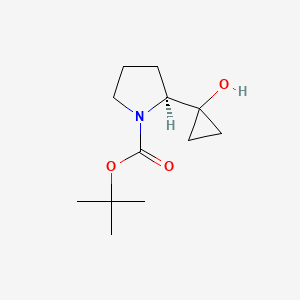

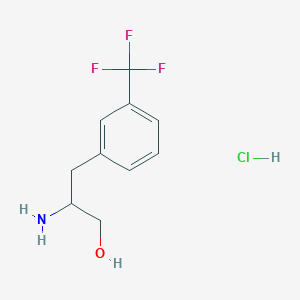
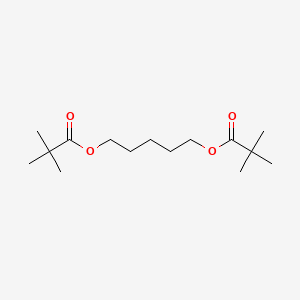
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
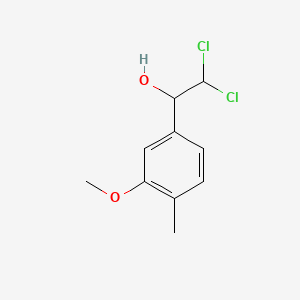
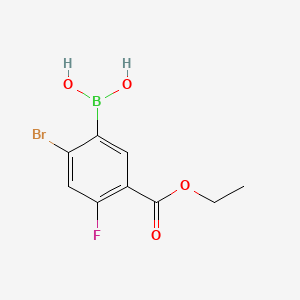
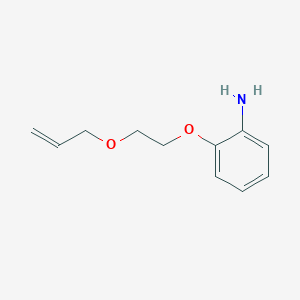
![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
